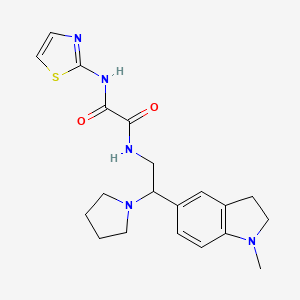
4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a sulfonamide linkage. This compound has gained significant interest due to its unique structural attributes, which may impart interesting biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves several steps. The key reactions include the bromination of a benzamide precursor, followed by coupling with an appropriate sulfonamide intermediate. Specific conditions such as temperature control, solvent selection, and catalysts may be crucial for the efficiency and yield of the synthesis.
Industrial Production Methods: In an industrial context, this compound might be synthesized in a multi-step process involving large-scale reactors and precise monitoring of reaction parameters to ensure consistency and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound may undergo oxidation reactions at the methoxy group, potentially forming a more reactive intermediate.
Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the nitro group (if present) to an amine.
Substitution: The bromine atom can be a site for nucleophilic substitution, where various nucleophiles can replace the bromine, leading to different derivatives.
Common Reagents and Conditions: Reactions involving this compound often use reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitutions. Conditions such as solvent choice (e.g., dichloromethane, ethanol) and temperature settings are crucial for desired outcomes.
Major Products: Major products of these reactions depend on the starting conditions but might include derivatives with modified functional groups, such as hydroxy derivatives from oxidation or amine derivatives from reduction.
Applications De Recherche Scientifique
Chemistry: This compound is of interest in synthetic organic chemistry for developing novel reaction pathways and testing the reactivity of different functional groups.
Biology: In biological research, its potential activity as an inhibitor or modulator of specific enzymes is explored, owing to its complex structure and sulfonamide linkage.
Medicine: In the medical field, analogs of this compound might be investigated for their therapeutic potential, such as anti-inflammatory or antimicrobial agents, although comprehensive studies would be necessary to confirm these properties.
Industry: In industry, it can be used as an intermediate for the synthesis of other complex molecules, particularly in the pharmaceutical and agrochemical sectors.
Mécanisme D'action
The precise mechanism of action of 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is not fully established. its effects are believed to involve interactions with specific molecular targets like enzymes or receptors, modulating their activity. The sulfonamide group can form strong interactions with biological molecules, impacting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide include other sulfonamide derivatives and brominated benzamides. Examples include N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-chlorobenzamide and N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide.
Uniqueness: What sets this compound apart is its specific substitution pattern on the benzamide ring, which may confer unique binding properties and reactivity compared to its analogs.
That should cover it! Anything specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
4-bromo-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-26-18-7-4-16-13-22(10-8-15(16)12-18)27(24,25)11-9-21-19(23)14-2-5-17(20)6-3-14/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSZKNASUTYEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Br)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-fluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2936261.png)
![N-[5-(Hydroxymethyl)-2,4-dimethylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936263.png)

![5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide](/img/structure/B2936267.png)


![3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2936273.png)
![1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2936276.png)



![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)
![N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2936283.png)
![Tert-butyl 3-[2-(but-2-ynoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2936284.png)
